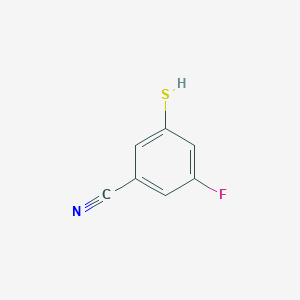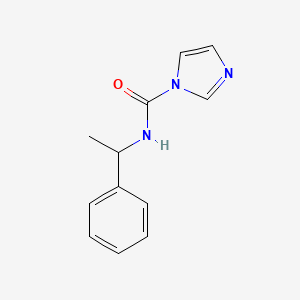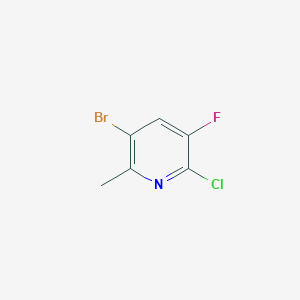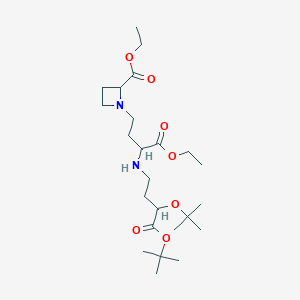
3-Fluoro-5-mercaptobenzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Fluoro-5-mercaptobenzonitrile is an organic compound with the molecular formula C7H4FNS It is characterized by the presence of a fluorine atom, a mercapto group (–SH), and a nitrile group (–CN) attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-Fluoro-5-mercaptobenzonitrile can be synthesized through several methods. One common approach involves the nucleophilic aromatic substitution of 3-fluoro-5-nitrobenzonitrile with thiol reagents. The reaction typically requires a base such as potassium carbonate and is carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar nucleophilic substitution reactions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the desired product .
Análisis De Reacciones Químicas
Types of Reactions
3-Fluoro-5-mercaptobenzonitrile undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form sulfonic acids or disulfides.
Reduction: The nitrile group can be reduced to primary amines.
Substitution: The fluorine atom can be substituted with other nucleophiles such as amines, alcohols, or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or thiourea can be employed under basic conditions.
Major Products Formed
Oxidation: Sulfonic acids or disulfides.
Reduction: Primary amines.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Fluoro-5-mercaptobenzonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 3-Fluoro-5-mercaptobenzonitrile involves its interaction with various molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, potentially altering their function. The nitrile group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
3-Fluoro-5-nitrobenzonitrile: Similar structure but with a nitro group instead of a mercapto group.
3-Fluoro-5-methylbenzonitrile: Contains a methyl group instead of a mercapto group.
3-Fluoro-5-chlorobenzonitrile: Features a chlorine atom instead of a mercapto group.
Uniqueness
3-Fluoro-5-mercaptobenzonitrile is unique due to the presence of both a fluorine atom and a mercapto group on the benzene ring. This combination of functional groups imparts distinct reactivity and potential for diverse applications in synthesis and research .
Propiedades
Fórmula molecular |
C7H4FNS |
|---|---|
Peso molecular |
153.18 g/mol |
Nombre IUPAC |
3-fluoro-5-sulfanylbenzonitrile |
InChI |
InChI=1S/C7H4FNS/c8-6-1-5(4-9)2-7(10)3-6/h1-3,10H |
Clave InChI |
LADBEVQAAMMPOM-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C=C1F)S)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[4-(2-Amino-1-methylimidazo[4,5-b]pyridin-6-yl)phenyl] sulfate](/img/structure/B12289132.png)

![1-[4-Hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazole-3-carboxamide](/img/structure/B12289141.png)


![(3S,4aS,8aS)-2-[(benzyloxy)carbonyl]-decahydroisoquinoline-3-carboxylic acid](/img/structure/B12289168.png)

![(3S,5S,8R,9S,10S,13S,14S,17S)-17-ethyl-13-methyl-2,3,4,5,6,7,8,9,10,11,12,14,15,16-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B12289188.png)






